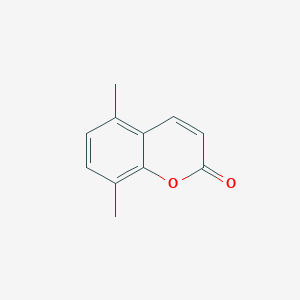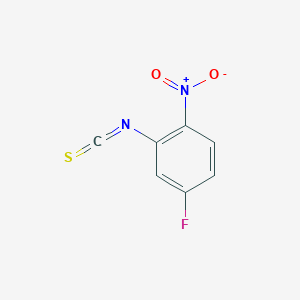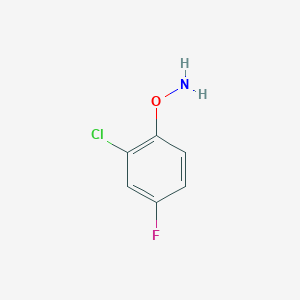![molecular formula C13H12F3N3O B13688306 (E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)
(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a prop-2-en-1-one moiety with a dimethylamino substituent. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a carbonyl compound in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of the Prop-2-en-1-one Moiety: This step involves the condensation of the imidazo[1,2-a]pyridine derivative with a suitable aldehyde or ketone in the presence of a base to form the enone structure.
Dimethylamino Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s properties, such as its electronic and photophysical characteristics, make it useful in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dimethylamino group can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one: The parent compound with unique structural features.
(E)-3-(Dimethylamino)-1-[7-(methyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one: A similar compound with a methyl group instead of a trifluoromethyl group.
(E)-3-(Dimethylamino)-1-[7-(chloro)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one: A similar compound with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics distinguish it from other similar compounds and make it a valuable candidate for various scientific research applications.
特性
分子式 |
C13H12F3N3O |
|---|---|
分子量 |
283.25 g/mol |
IUPAC名 |
3-(dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C13H12F3N3O/c1-18(2)5-4-11(20)10-8-17-12-7-9(13(14,15)16)3-6-19(10)12/h3-8H,1-2H3 |
InChIキー |
DJVNQFHAKWCGEH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=CC(=O)C1=CN=C2N1C=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)


![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)







![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)
![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)
